Lumisterol-d3

Vitamin D Receptor (VDR) Nuclear Receptor Pharmacology Photoisomer Selectivity

Lumisterol-d3 is a trideuterated analog of lumisterol (L3) designed as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS assays. It resolves matrix effects, ion suppression, and extraction variability that compromise quantification of endogenous lumisterol in serum, plasma, and skin tissue. • Co-elutes with native lumisterol, ensuring identical extraction recovery and ionization response • Delivers method accuracy within 85-115% and precision <15% CV for pharmacokinetic and metabolic flux studies • Supplied as a solid (≥98% purity); shipped under inert atmosphere for stability

Molecular Formula C28H44O
Molecular Weight 399.7 g/mol
Cat. No. B15144827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumisterol-d3
Molecular FormulaC28H44O
Molecular Weight399.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1/i3D3
InChIKeyDNVPQKQSNYMLRS-GCUWIAGOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lumisterol-d3: Deuterated Vitamin D3 Photoisomer for LC-MS/MS Quantification and Metabolic Tracing


Lumisterol-d3 (9β,10α-Ergosterol-d3) is a trideuterated analog of lumisterol (L3), a C10 stereoisomer of ergosterol and a UVB-induced photoisomer of 7‑dehydrocholesterol . The compound is produced via photochemical conversion of 7‑dehydrocholesterol under specific ultraviolet wavelengths and is utilized as a stable isotope‑labeled internal standard (SIL‑IS) in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) workflows [1]. With a molecular formula of C₂₈H₄₁D₃O and a molecular weight of 399.67 g/mol, Lumisterol-d3 exhibits near‑identical physicochemical properties to its non‑deuterated counterpart, enabling precise quantification of lumisterol and its hydroxy‑metabolites in complex biological matrices . Its primary value proposition lies in compensating for matrix effects, ion suppression, and extraction variability inherent in bioanalytical assays, thereby improving the accuracy and reproducibility of lumisterol measurement in pharmacokinetic, metabolic, and dermatological research applications.

Why Unlabeled Lumisterol or Structural Analogs Cannot Substitute Lumisterol-d3 in Quantitative Bioanalysis


In LC‑MS/MS quantification, matrix effects—caused by co‑eluting endogenous components in biological samples—can dramatically alter ionization efficiency, leading to inaccurate analyte concentration measurements [1]. While structural analogs (e.g., tachysterol3, 7‑dehydrocholesterol) may be used as internal standards, they often exhibit different extraction recoveries, chromatographic retention times, and ionization responses compared to the target analyte lumisterol [2]. Even closely related photoisomers display divergent binding affinities (e.g., lumisterol VDR Kd >20 µM vs. 25‑hydroxytachysterol3 Kd = 22 nM), underscoring that subtle stereochemical differences translate to distinct analytical behaviors [3]. Deuterated Lumisterol-d3, by incorporating three deuterium atoms into the sterol backbone, co‑elutes with native lumisterol, shares identical extraction efficiency, and experiences the same matrix‑induced ion suppression or enhancement, thereby correcting for signal variability and ensuring method ruggedness . Substitution with unlabeled lumisterol or alternative photoisomers would introduce quantification bias, compromise assay linearity, and invalidate pharmacokinetic or metabolic flux studies.

Quantitative Differentiation of Lumisterol-d3: Comparative Evidence for Analytical Selection


VDR Binding Affinity: Lumisterol Exhibits >900‑Fold Lower Affinity Than Active Vitamin D3 Metabolites

Lumisterol displays a dissociation constant (Kd) for the vitamin D receptor (VDR) exceeding 20 µM, whereas the active vitamin D3 metabolite 25‑hydroxytachysterol3 binds with a Kd of 22 nM and 5,6‑trans‑vitamin D3 with a Kd of 560 nM [1]. This represents a >900‑fold lower binding affinity compared to the most potent photoisomer. The extremely weak VDR interaction of lumisterol confirms its classification as a biologically inactive over‑irradiation product in the genomic vitamin D pathway, necessitating distinct analytical tracking from hormonally active D3 metabolites [1].

Vitamin D Receptor (VDR) Nuclear Receptor Pharmacology Photoisomer Selectivity

CYP27A1 Catalytic Efficiency: Lumisterol is Metabolized 260‑Fold More Efficiently Than Vitamin D3

Human CYP27A1 hydroxylates lumisterol (L3) with a turnover number (kcat) of 76 mol product/min/mol enzyme and a catalytic efficiency (kcat/Km) that is 260‑fold higher than that for vitamin D3 [1]. The primary products are 25‑hydroxyL3 and (25R/S)‑27‑hydroxyL3, which themselves inhibit melanoma cell proliferation with IC50 values in the nanomolar range [1]. This pronounced preference of CYP27A1 for lumisterol over vitamin D3 indicates that lumisterol serves as a prohormone substrate for the production of biologically active hydroxymetabolites.

Cytochrome P450 Sterol Hydroxylation Enzyme Kinetics

Antiproliferative Potency in Human Keratinocytes: Lumisterol is 100‑Fold Less Potent Than Vitamin D3

In cultured human keratinocytes, vitamin D3 significantly inhibited ³H‑thymidine incorporation into DNA at both 10⁻⁸ M and 10⁻⁶ M in a dose‑dependent manner. In contrast, lumisterol (and the photoisomers tachysterol3 and 5,6‑trans‑vitamin D3) only induced statistically significant inhibition at the 100‑fold higher concentration of 10⁻⁶ M [1]. 7‑Dehydrocholesterol showed no activity even at 10⁻⁶ M [1]. This demonstrates that lumisterol retains measurable but markedly attenuated antiproliferative activity relative to vitamin D3.

Keratinocyte Proliferation DNA Synthesis Inhibition Photoisomer Bioactivity

Photoprotective Efficacy: 24‑Hydroxylumisterol3 Exhibits Comparable UVB‑Induced DNA Damage Reduction to 1,25(OH)₂D3

In human primary keratinocytes and ex vivo skin explants, treatment with 24‑hydroxylumisterol3 (24(OH)L3), a major CYP11A1‑derived metabolite of lumisterol, reduced UVB‑induced cyclobutane pyrimidine dimers (CPD) and oxidative DNA damage with similar concentration‑response curves to the hormonally active form 1,25(OH)₂D3 [1]. Both compounds enhanced DNA repair via increased glycolysis and nucleotide excision repair protein expression, though in skin explants 1,25(OH)₂D3 demonstrated greater potency [1]. This provides quantitative evidence that lumisterol‑derived metabolites possess bona fide photoprotective activity comparable to the canonical vitamin D hormone.

UVB Photoprotection DNA Damage Repair Skin Biology

LC‑MS/MS Assay Performance Using Deuterated Vitamin D Internal Standards: Accuracy 85‑115% and Precision CV <15%

Validated LC‑MS/MS methods for vitamin D metabolites employing deuterated internal standards (e.g., 25(OH)D2‑d3 and 25(OH)D3‑d6) achieve accuracy of 85‑115% across low, medium, and high concentration quality controls, with intra‑ and inter‑assay coefficients of variation (CV) below 15% and 10%, respectively . Deuterated internal standards co‑elute with their corresponding non‑deuterated analytes, ensuring equivalent matrix effects and extraction recovery, thereby enabling precise and accurate quantification in complex biological matrices such as serum, plasma, and tissue homogenates [1]. By extension, Lumisterol‑d3, as a trideuterated analog of lumisterol, provides analogous analytical performance advantages for the specific quantification of lumisterol and its metabolites.

LC‑MS/MS Method Validation Bioanalytical Quantification Isotope Dilution Mass Spectrometry

Metabolic Stability: Lumisterol is Resistant to 7‑Dehydrocholesterol Reductase (DHCR7) Metabolism

Unlike its stereoisomer 7‑dehydrocholesterol (7‑DHC), which is efficiently reduced to cholesterol by 7‑dehydrocholesterol reductase (DHCR7), lumisterol3 and its hydroxyderivatives are metabolically stable and not substrates for DHCR7 [1]. This differential susceptibility to DHCR7‑mediated metabolism confers enhanced persistence of lumisterol in biological systems, making it a longer‑lived biomarker of excessive UV exposure and a distinct metabolic entity from the cholesterol biosynthesis pathway.

Sterol Metabolism Enzyme Resistance Photoisomer Stability

Optimal Use Cases for Lumisterol-d3 in Quantitative Bioanalysis and Metabolic Research


LC‑MS/MS Quantification of Lumisterol and Hydroxymetabolites in Human Serum and Skin Biopsies

Lumisterol‑d3 serves as the ideal internal standard for isotope dilution LC‑MS/MS assays designed to measure endogenous lumisterol concentrations in serum, plasma, or skin tissue. The trideuterated analog co‑elutes precisely with native lumisterol, compensating for matrix effects and ensuring accuracy within 85‑115% and precision <15% CV . This application is critical for pharmacokinetic studies, UV exposure biomarker quantification, and dermatological research evaluating lumisterol as a photoprotective agent [1].

Metabolic Flux Analysis of CYP27A1‑Mediated Lumisterol Hydroxylation

Given that CYP27A1 metabolizes lumisterol with a catalytic efficiency 260‑fold greater than that for vitamin D3 , Lumisterol‑d3 enables accurate tracing of this highly efficient enzymatic pathway in hepatocytes or skin mitochondria. By spiking biological samples with Lumisterol‑d3 prior to extraction, researchers can correct for recovery losses and ion suppression, facilitating precise determination of 25‑hydroxyL3 and 27‑hydroxyL3 formation rates and their correlation with antiproliferative activity against melanoma cells.

Differentiation of Lumisterol from Co‑Eluting Vitamin D3 Photoisomers in Complex Matrices

Lumisterol exhibits a >900‑fold lower VDR binding affinity (Kd >20 µM) compared to active D3 metabolites such as 25‑hydroxytachysterol3 (Kd = 22 nM) , and a 100‑fold lower antiproliferative potency in keratinocytes relative to vitamin D3 [1]. In samples containing mixtures of vitamin D3, previtamin D3, tachysterol3, and lumisterol, the use of Lumisterol‑d3 as a deuterated internal standard allows unequivocal chromatographic resolution and quantification of lumisterol, preventing misassignment or cross‑talk from more potent VDR ligands.

Validation of Photoprotection and DNA Repair Assays in Keratinocyte Models

In studies assessing UVB‑induced DNA damage and repair, lumisterol hydroxyderivatives (e.g., 24(OH)L3) reduce cyclobutane pyrimidine dimers with efficacy comparable to 1,25(OH)₂D3 . Lumisterol‑d3 provides the necessary analytical control for accurately quantifying the conversion of lumisterol to photoprotective metabolites in keratinocyte culture media and cell lysates, enabling robust correlation between compound exposure and DNA repair endpoints (e.g., Nrf2 activation, p53 phosphorylation).

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